1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)methanamine
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Overview
Description
({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE is an organic compound that features a complex structure with multiple aromatic rings and halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE typically involves multiple steps, starting from commercially available precursors. One common approach includes:
Halogenation: Introduction of bromine and chlorine atoms into the aromatic rings.
Etherification: Formation of the methoxy group through a nucleophilic substitution reaction.
Amination: Introduction of the amine group via reductive amination or nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the halogen substituents or the aromatic rings, potentially leading to dehalogenation or hydrogenation.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Dehalogenated or hydrogenated products.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Materials Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biochemistry: Study of its effects on enzyme activity or cellular processes.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Polymer Science: Potential use in the synthesis of specialty polymers with unique properties.
Mechanism of Action
The mechanism by which ({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and aromatic rings can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-chlorophenol: Shares similar halogen substituents and aromatic structure.
Tris(4-bromophenyl)amine: Contains multiple bromine atoms and an amine group, similar to the target compound.
Uniqueness
({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE is unique due to its specific combination of bromine, chlorine, and methoxy substituents, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C22H21BrClNO |
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Molecular Weight |
430.8 g/mol |
IUPAC Name |
N-[[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]methyl]-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C22H21BrClNO/c1-16-2-4-17(5-3-16)13-25-14-19-8-11-22(21(23)12-19)26-15-18-6-9-20(24)10-7-18/h2-12,25H,13-15H2,1H3 |
InChI Key |
AOYAZTAJZFONSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
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